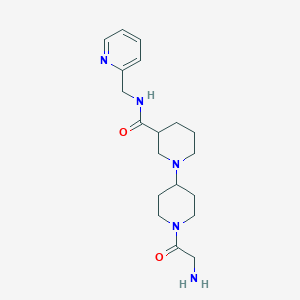![molecular formula C19H26N4O2 B5378773 3-[(dimethylamino)methyl]-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinol](/img/structure/B5378773.png)
3-[(dimethylamino)methyl]-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(dimethylamino)methyl]-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as DMAMBP, and it is a piperidine derivative that belongs to the class of benzoylpyrazole compounds.
作用機序
The mechanism of action of DMAMBP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cancer cells. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. DMAMBP has also been shown to inhibit the activity of protein kinase B, a signaling pathway that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
DMAMBP has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell migration and invasion, and the reduction of oxidative stress. This compound has also been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory conditions.
実験室実験の利点と制限
One of the main advantages of using DMAMBP in lab experiments is its potent anticancer activity, which makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using DMAMBP is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for the study of DMAMBP, including the development of more efficient synthesis methods, the investigation of its potential use in the treatment of other diseases, and the identification of its molecular targets and mechanisms of action. Additionally, further research is needed to explore the potential limitations and side effects of DMAMBP, as well as its potential interactions with other drugs and compounds.
合成法
The synthesis of 3-[(dimethylamino)methyl]-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinol involves the reaction of 3-(1H-pyrazol-1-ylmethyl)benzoyl chloride with 3-(dimethylamino)methylpiperidine in the presence of a base such as triethylamine. This reaction results in the formation of DMAMBP, which can be purified by various methods, including column chromatography.
科学的研究の応用
DMAMBP has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is medicinal chemistry, where DMAMBP has been shown to exhibit potent anticancer activity against a range of cancer cell lines. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, where it has shown promising results in reducing the accumulation of amyloid-beta plaques in the brain.
特性
IUPAC Name |
[3-[(dimethylamino)methyl]-3-hydroxypiperidin-1-yl]-[3-(pyrazol-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-21(2)14-19(25)8-4-10-22(15-19)18(24)17-7-3-6-16(12-17)13-23-11-5-9-20-23/h3,5-7,9,11-12,25H,4,8,10,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOPSHCHXPPJNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCN(C1)C(=O)C2=CC=CC(=C2)CN3C=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide](/img/structure/B5378690.png)

![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5378704.png)
![N-(3-fluoro-4-methylphenyl)-4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5378709.png)
![9-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5378719.png)

![ethyl 2-[3-benzoyl-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5378741.png)
![bicyclo[3.3.1]nonan-2-one semicarbazone](/img/structure/B5378747.png)

![1-(2-chloro-4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5378758.png)
![4-(2-methyl-1H-imidazo[4,5-b]pyridin-6-yl)-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5378786.png)
![N-cyclopropyl-1'-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5378789.png)
![N-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}methyl)-3-methylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B5378795.png)
![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5378799.png)